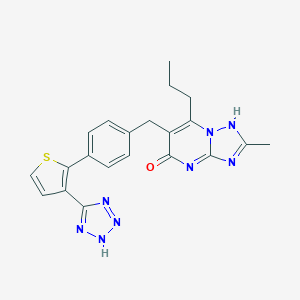
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory properties . The unique structure of 3-Acetyl-1,2,5-oxadiazol-4-ol makes it a valuable compound in medicinal chemistry and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2,5-oxadiazol-4-ol typically involves the condensation of carboxylic acid hydrazides with aldehydes, followed by cyclization with acetic anhydride . This two-step reaction is commonly used to obtain the desired oxadiazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of 3-Acetyl-1,2,5-oxadiazol-4-ol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1,2,5-oxadiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,2,5-oxadiazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiprotozoal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1,2,5-oxadiazol-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Acetyl-1,2,5-oxadiazol-4-ol include other oxadiazole derivatives such as:
- 3-Acetyl-1,3,4-oxadiazoline
- 3-Nitro-1,2,4-oxadiazole
- 5-Aryl-1,3,4-oxadiazole .
Uniqueness
The uniqueness of 3-Acetyl-1,2,5-oxadiazol-4-ol lies in its specific acetyl substitution, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Eigenschaften
CAS-Nummer |
181711-47-7 |
|---|---|
Molekularformel |
C4H4N2O3 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
4-acetyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3-4(8)6-9-5-3/h1H3,(H,6,8) |
InChI-Schlüssel |
FKTLPPSDTAOUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NONC1=O |
Kanonische SMILES |
CC(=O)C1=NONC1=O |
Synonyme |
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one](/img/structure/B60695.png)



![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)


![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)



![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
